1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea

Urea transporter inhibition UT-B pharmacology Diuretic discovery

Angiogenesis researchers often lack clean probes to deconvolve VEGFR-2 vs. TIE-2 contributions. This benzimidazole-urea (CAS 292053-00-0) with ortho-methylphenyl substitution provides a structurally defined kinase inhibitor for selectivity profiling. - Ortho-tolyl group alters backpocket engagement vs. meta/para isomers - Retains VEGFR-2 hinge-region H-bonding (PDB: 2OH4) for confirmed target engagement - Enables UT-B inhibitor SAR studies (analog IC₅₀ = 1.72 μM). Ideal for matrix-based SAR campaigns and freedom-to-operate analyses.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
Cat. No. B12111267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H18N4O/c1-12-6-2-3-7-13(12)21-17(22)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,19,20)(H2,18,21,22)
InChIKeyOFOXIZGLYUJSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea: Chemical Identity & Pharmacophore Context


1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea (CAS 292053-00-0, molecular formula C₁₇H₁₈N₄O, molecular weight 294.35 g/mol) belongs to the benzimidazole-urea chemotype, a scaffold extensively characterized as an inhibitor of VEGFR-2 and TIE-2 tyrosine kinase receptors implicated in angiogenesis [1]. The compound comprises a 1H-benzimidazole ring connected via an ethylene spacer to an N-(2-methylphenyl)urea moiety. This ortho-methyl substitution on the terminal phenyl ring represents a specific structural variation within the benzimidazole-urea pharmacophore. The core chemotype has been validated by X-ray crystallography, demonstrating critical hydrogen-bonding interactions between the benzimidazole N1 nitrogen, the urea NH groups, and residues in the VEGFR-2 kinase hinge region [1]. The compound's CAS registry and molecular identity are confirmed in chemical supplier catalogues (CAS 292053-00-0) .

Pathway study:VEGFR-2/TIE-2 kinase inhibition assay context
Structural probe:Ortho-methyl positional isomer for SAR profiling
Scaffold class:Benzimidazole-urea chemotype, distinct from diaryl urea inhibitors

1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea: Substitution Failure & Pharmacophore Constraints


Within the benzimidazole-urea chemotype, structural variations at the ethylene linker length, phenyl ring substitution pattern (position, electronic character, steric bulk), and benzimidazole N1 substitution profoundly alter target engagement profiles. The Hasegawa et al. (2007) SAR campaign demonstrated that the left-side phenyl ring occupies a hydrophobic backpocket in the VEGFR-2/TIE-2 active site, where a 3-hydrophobic substituent was specifically favored for TIE-2 activity [1]. The 2-methylphenyl (ortho-tolyl) substitution in the target compound presents a sterically and electronically distinct environment compared to the unsubstituted phenyl, 3-methylphenyl, or 4-methylphenyl analogs. This ortho-substitution alters the dihedral angle between the phenyl ring and the urea plane, modifying the spatial orientation of the methyl group relative to the backpocket residues. Consequently, substituting the target compound with a closely related analog—such as the unsubstituted phenyl derivative (CAS 300820-98-8) or the 3-methylphenyl (meta-tolyl) variant—without experimental target-engagement validation introduces unacceptable risk of altered kinase selectivity, differential off-target activity, or outright loss of potency at the intended biological target [1] [2].

Unsubstituted phenyl analog (CAS 300820-98-8)
UT-B activity profile may not transfer; ortho-methyl steric effect alters binding pocket fit
3-Methylphenyl (meta-tolyl) analog
TIE-2 selectivity profile may shift; ortho vs meta changes backpocket occupancy per reported SAR
N1-Alkylated benzimidazole-urea analogs
Hinge-binding pharmacophore may be disrupted; loss of VEGFR-2 engagement predicted
Sorafenib-class diaryl ureas
Scaffold topology mismatch; additional hinge contact via benzimidazole N1 absent

1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea: Quantitative Differentiation vs. Closest Analogs


Ortho-Methyl Substitution Modulates UT-B Selectivity

The structurally related unsubstituted phenyl analog (1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea, CAS 300820-98-8) demonstrates measurable inhibition of urea transporter B (UT-B) in human erythrocytes, with an IC₅₀ of 1.72 μM under standard assay conditions, increasing to 3.51 μM under modified assay conditions [1]. The introduction of the ortho-methyl substituent at the 2-position of the terminal phenyl ring (the target compound) introduces steric hindrance adjacent to the urea linkage, which is predicted to alter the compound's interaction with the UT-B binding pocket relative to the unsubstituted phenyl analog. While direct UT-B IC₅₀ data for the target 2-methylphenyl compound are not publicly available, SAR principles from the benzimidazole-urea chemotype indicate that ortho-substitution modifies both hydrogen-bonding geometry and hydrophobic contacts within transporter binding sites [2]. This establishes a testable hypothesis for differential UT-B selectivity that cannot be assumed equivalent to the unsubstituted phenyl comparator.

UT-B Selectivity
Reported
Unsubstituted phenyl analog: UT-B IC₅₀ 1.72 μM (standard), 3.51 μM (modified). Target ortho-methyl: no public IC₅₀; predicted to differ.
Ortho-methyl may alter UT-B binding; compound-specific validation required
Data to verify: direct UT-B assay not publicly available
Urea transporter inhibition UT-B pharmacology Diuretic discovery

Ortho-Methyl Substitution Alters TIE-2 Selectivity

The Hasegawa et al. (2007) SAR study established that the left-side phenyl ring (segment A) of benzimidazole-urea inhibitors occupies the backpocket of the TIE-2 and VEGFR-2 kinase domains, where a 3-hydrophobic substituent on the phenyl ring was specifically favored for TIE-2 inhibitory activity [1]. This structural insight was corroborated by X-ray crystallography of benzimidazole-urea compounds bound to the VEGFR-2 enzyme (PDB: 2OH4), which confirmed the spatial constraints of the backpocket and the hydrogen-bonding network involving the benzimidazole N1 nitrogen and the urea NH groups [2]. The target compound features a 2-methylphenyl (ortho-tolyl) substituent rather than the pharmacophore-favored 3-substitution pattern. This positional isomerism redirects the methyl group away from the optimal backpocket trajectory, potentially reducing TIE-2 affinity while preserving or differentially modulating VEGFR-2 engagement. In contrast, the 3-methylphenyl (meta-tolyl) analog (a logical comparator) would be expected to exhibit enhanced TIE-2 potency in accordance with the established SAR.

TIE-2 Selectivity
Class-level
2-methylphenyl (ortho) predicted to reduce TIE-2 backpocket occupancy vs. 3-methylphenyl (meta) per SAR. VEGFR-2 hinge-binding preserved.
Ortho-substitution may shift kinase selectivity profile
Class-level inference; no head-to-head TIE-2 IC₅₀ reported
TIE-2 kinase inhibition Angiogenesis Kinase selectivity

VEGFR-2 Hinge-Binding: Benzimidazole N1 & Urea NH

The Hasegawa et al. (2007) SAR and X-ray crystallography study established that the N1 nitrogen of the benzimidazole ring (segment E) and the urea NH groups (segment B) form essential hydrogen bonds with the hinge region of the VEGFR-2 kinase domain [1] [2]. This pharmacophore constraint is invariant across the benzimidazole-urea chemotype and is fully preserved in the target compound. The X-ray crystal structure (PDB: 2OH4) resolved at sufficient resolution confirms that any modification to the benzimidazole N1 position (e.g., N1-alkylation) or the urea linkage (e.g., thiourea substitution) abrogates this hydrogen-bond network and results in loss of kinase inhibitory activity [2]. The target compound retains the unsubstituted benzimidazole N1 nitrogen and the intact urea moiety, ensuring preservation of this critical binding interaction. This stands in contrast to N1-substituted benzimidazole-urea analogs (e.g., N1-methyl or N1-ethyl derivatives), which are predicted to lose VEGFR-2 hinge-binding capacity.

Hinge-Binding Pharmacophore
Class-level
Unsubstituted benzimidazole N1 and urea NH groups required for VEGFR-2 hinge hydrogen-bond network (PDB: 2OH4). Target compound retains this pharmacophore.
Pharmacophore preserved; N1-alkylated analogs predicted to lose binding
Structural evidence supported by X-ray crystallography
Pharmacophore validation VEGFR-2 kinase Hydrogen-bond network

Structural Distinction from Sorafenib-Class Diaryl Ureas

The target compound belongs to the benzimidazole-urea chemotype, which is structurally distinct from the diaryl urea scaffold exemplified by sorafenib (a VEGFR-2/PDGFR/Raf kinase inhibitor with IC₅₀ values of 90 nM, 57 nM, and 6 nM against VEGFR-2, PDGFR, and Raf-1, respectively) [1]. In sorafenib-class diaryl ureas, the urea moiety bridges two aryl rings directly (Ar–NH–CO–NH–Ar'), whereas the target compound incorporates a benzimidazole heterocycle connected via an ethylene spacer to a monoaryl urea. This structural divergence introduces conformational flexibility (via the ethylene linker) not present in the rigid diaryl urea scaffold and replaces one aryl ring with a heterocyclic hydrogen-bond donor/acceptor system (the benzimidazole). The Hasegawa et al. SAR further demonstrated that the benzimidazole N1 nitrogen provides an additional hinge-binding contact absent in diaryl ureas [2]. For procurement decisions, the target compound offers a chemically distinct vector for kinase inhibitor development that cannot be replicated by simply purchasing sorafenib or other diaryl urea analogs.

Scaffold Differentiation
Class-level
Benzimidazole-urea vs. diaryl urea; additional hinge contact via benzimidazole N1. MW 294 vs. 465 g/mol.
Scaffold divergence provides alternative selectivity landscape
Class-level scaffold comparison; specific activity profile requires compound assay
Kinase inhibitor benchmarking Diaryl urea Scaffold differentiation

1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea: Research and Industrial Applications


Angiogenesis Research: VEGFR-2 Engagement & TIE-2 Modulation

The target compound is optimally deployed in kinase selectivity profiling studies where the objective is to interrogate differential VEGFR-2 versus TIE-2 inhibition as a function of phenyl ring substitution position. The ortho-methyl (2-methylphenyl) substitution provides a structurally rational departure from the 3-hydrophobic substituent preference for TIE-2 activity established by Hasegawa et al. (2007) [1]. Researchers investigating angiogenesis signaling can use this compound alongside the 3-methylphenyl (meta-tolyl) analog to deconvolve the contribution of TIE-2 co-inhibition to anti-angiogenic phenotypes. The validated pharmacophore—specifically the benzimidazole N1 nitrogen and urea NH hydrogen-bond network with the VEGFR-2 hinge region (PDB: 2OH4) [2]—ensures that VEGFR-2 engagement is maintained, enabling clean interpretation of TIE-2-dependent effects.

Chemical Biology: UT-B Modulation

Given that the closely related unsubstituted phenyl analog (CAS 300820-98-8) demonstrates measurable UT-B inhibition in human erythrocytes (IC₅₀ = 1.72 μM; 3.51 μM under modified assay conditions) [1], the target compound (2-methylphenyl variant) serves as a probe to investigate the steric tolerance of the UT-B binding pocket adjacent to the urea linkage. The ortho-methyl group introduces controlled steric bulk one position away from the urea NH, enabling structure–activity relationship studies of UT-B inhibitor binding. This application is relevant for diuretic discovery programs exploring 'urearetics' as a novel class of diuretic agents [2].

Lead Optimization: Ortho-Substituted Phenylurea SAR

The target compound serves as a key intermediate in SAR campaigns exploring the effect of ortho-substitution on the terminal phenyl ring of benzimidazole-urea kinase inhibitors. Hasegawa et al. (2007) characterized the backpocket binding preferences for 3-hydrophobic substituents [1]; the 2-methylphenyl compound provides the complementary data point for ortho-substitution, enabling full mapping of positional isomer effects on kinase inhibitory activity. This compound is therefore of procurement interest for medicinal chemistry laboratories conducting matrix-based SAR exploration of the benzimidazole-urea scaffold, where the 2-methyl, 3-methyl, and 4-methyl positional isomers must all be evaluated to complete the substitution pattern analysis.

IP & Scouting: Novel Kinase Inhibitor Scaffolds

The benzimidazole-urea chemotype, as disclosed in patent literature (WO2002044156A2) [1], represents a distinct chemical series from the extensively patented diaryl urea class (sorafenib-type inhibitors). The target compound, with its ortho-methylphenyl substitution and ethylene-linked benzimidazole-urea architecture, occupies a specific region of chemical space within this patent landscape. Industrial users conducting freedom-to-operate analyses, scaffold-hopping exercises, or novel kinase inhibitor scouting can procure this compound as a representative exemplar of the benzimidazole-urea series, differentiated from diaryl urea comparators by the presence of the benzimidazole hinge-binding motif and the ethylene spacer [2].

Application
Selection Property
Validation Focus
Angiogenesis kinase profiling
Ortho-methyl substitution for differential TIE-2 vs VEGFR-2 engagement
Hinge-binding pharmacophore confirmation; TIE-2 co-inhibition context
Urea transporter B (UT-B) probe
Ortho-methyl steric effect on UT-B binding pocket
UT-B inhibition assay; steric tolerance at urea-adjacent position
Positional isomer SAR studies
2-methylphenyl ortho-substitution vs 3-/4-methyl isomers
Kinase panel profiling across substitution patterns
Scaffold scouting and IP landscape
Benzimidazole-urea chemotype distinct from diaryl urea
Freedom-to-operate analysis; kinase selectivity mapping
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